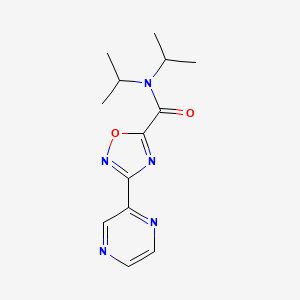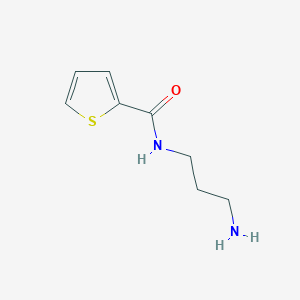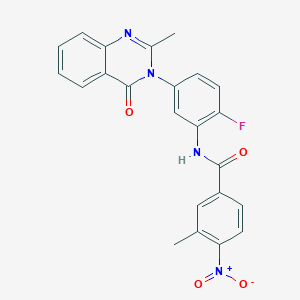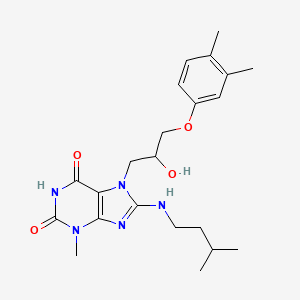
N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as DPOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimycobacterial Activity
This compound has been studied for its antimycobacterial properties. Researchers have synthesized and tested various substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures similar to N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, against Mycobacterium tuberculosis. These compounds, particularly those derivatized to increase lipophilicity, have shown significant antimycobacterial activity, ranging from moderate to high potency compared to standard drugs like pyrazinamide. The biological properties of these compounds were evaluated, indicating their potential in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Inhibitors of Influenza Sialidases
Research into the development of new inhibitors for influenza virus sialidases has identified compounds structurally related to this compound. These compounds, including substituted 4-amino-4H-pyran-2-carboxylic acid 6-triazoles and oxadiazoles, have shown activity patterns and selectivity similar to those of known sialidase inhibitors like zanamivir. This suggests their potential as novel leads in the fight against influenza (Smith, Whittington, Sollis, Howes, & Taylor, 1997).
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolopyrimidine derivatives, structurally akin to this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have been tested against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammation process. The findings suggest that some of these derivatives exhibit promising anticancer and anti-inflammatory properties, indicating the potential for further exploration as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain synthesized compounds exhibit significant antimicrobial effects against a range of pathogenic bacteria and fungi. This highlights the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sharshira & Hamada, 2011).
Properties
IUPAC Name |
N,N-di(propan-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8(2)18(9(3)4)13(19)12-16-11(17-20-12)10-7-14-5-6-15-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBFZSAYICBICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=NC(=NO1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)
![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)



![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)

![N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2743504.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide](/img/structure/B2743505.png)


